molecular formula C10H16O2 B1428985 2-(Oxolan-3-yl)cyclohexan-1-one CAS No. 31891-67-5

2-(Oxolan-3-yl)cyclohexan-1-one

Cat. No. B1428985
CAS RN: 31891-67-5
M. Wt: 168.23 g/mol
InChI Key: NKLQONGHRZIMGP-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)cyclohexan-1-one, also known as 3-Oxocyclohexanecarboxylic Acid, is a cyclic ketone that has been widely used in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including pharmaceuticals, organic chemistry, and material science. In

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(Oxolan-3-yl)cyclohexan-1-one and its derivatives have been explored in various chemical syntheses and reactions. For instance, 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its analogs, when treated with base, mainly yield oxetans, while anhydrous conditions lead to the formation of oxolan dimers, indicating the compound's reactivity and potential in creating cyclic compounds (Murai, Ono, & Masamune, 1976). A scalable synthesis approach for a related bifunctional building block demonstrates the use of cost-effective materials and simple reaction conditions, emphasizing the compound's applicability in practical and industrial contexts (Zha et al., 2021).

Agricultural Applications

In agriculture, derivatives of 2-(Oxolan-3-yl)cyclohexan-1-one have been utilized in designing herbicidal agents targeting 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plant growth. This highlights the compound's potential in the development of new bleaching herbicides, offering selective weed control in crops like maize and canola without harming the crops themselves (Wang et al., 2016).

Organic Chemistry and Catalysis

The compound has found applications in organic chemistry, particularly in catalysis and synthesis. For example, the Suzuki-Miyaura reaction has been employed to create novel oxolan-2-one derivatives, showcasing the versatility of 2-(Oxolan-3-yl)cyclohexan-1-one in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Ghochikyan et al., 2019).

Molecular Modeling and Spectroscopy

Studies on the modeling and dissociation of deoxyribose radicals using 3-hydroxyoxolan-3-yl radicals and cations derived from carbonyl-protonated oxolan-3-one have provided insights into the behavior of carbohydrate radicals. This research is significant for understanding the chemical properties and reactions of sugars and their derivatives at the molecular level (Vivekananda et al., 2004).

properties

IUPAC Name

2-(oxolan-3-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLQONGHRZIMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-3-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxolan-3-yl)cyclohexan-1-one
Reactant of Route 2
2-(Oxolan-3-yl)cyclohexan-1-one
Reactant of Route 3
2-(Oxolan-3-yl)cyclohexan-1-one
Reactant of Route 4
2-(Oxolan-3-yl)cyclohexan-1-one
Reactant of Route 5
2-(Oxolan-3-yl)cyclohexan-1-one
Reactant of Route 6
2-(Oxolan-3-yl)cyclohexan-1-one

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